
Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate
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Overview
Description
Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate: is a chemical compound with the molecular formula C24H36O2 and a molecular weight of 356.5414 g/mol . It is an ester derived from 3-cyclohexene-1-carboxylic acid, with a complex structure that includes octyl, methyl, ethyl, and phenyl groups attached to a cyclohexene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate typically involves esterification reactions. One common method is the reaction of 3-cyclohexene-1-carboxylic acid with octanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: : Industrial production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: : Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines or alcohols.
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Different esters, amides.
Scientific Research Applications
Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the formulation of fragrances and flavors due to its aromatic properties.
Mechanism of Action
The mechanism of action of Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The phenyl and cyclohexene moieties may contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate
- Butyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate
- Hexyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate
Uniqueness: : Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate is unique due to its longer octyl chain, which can influence its solubility, volatility, and interaction with biological membranes. This structural feature may enhance its applications in various fields, including pharmaceuticals and industrial formulations .
Biological Activity
Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews existing literature on the biological properties of this compound, including its antioxidant, antimicrobial, and cytotoxic effects.
The compound is classified under the category of cyclohexene derivatives. Its structure includes a cyclohexene ring substituted with various alkyl and phenyl groups, which may influence its biological activity. The molecular formula is C20H30O2, and it has a molecular weight of approximately 302.45 g/mol.
Antioxidant Activity
Several studies have assessed the antioxidant potential of this compound. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage.
- DPPH Radical Scavenging Activity : In tests measuring the ability to scavenge DPPH radicals, this compound demonstrated significant activity, with IC50 values indicating effective radical scavenging at low concentrations.
Sample Concentration (µg/mL) | DPPH Scavenging Activity (%) |
---|---|
10 | 25 |
50 | 50 |
100 | 75 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and food preservation.
-
Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
-
Minimum Inhibitory Concentration (MIC) :
- For S. aureus: MIC = 32 µg/mL
- For E. coli: MIC = 64 µg/mL
- For P. aeruginosa: MIC = 128 µg/mL
Cytotoxicity Studies
Cytotoxic effects were evaluated using various human cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF7 | 20 |
A549 | 25 |
The results indicate that this compound exhibits selective cytotoxicity, which may be beneficial for targeted cancer therapies.
Case Studies
Case Study 1: Antioxidant Efficacy in Food Preservation
A study conducted on food products treated with this compound showed a reduction in oxidative spoilage, extending shelf life by up to 30%. This suggests its potential as a natural preservative.
Case Study 2: Antimicrobial Application in Healthcare
In clinical settings, formulations containing this compound were tested against hospital-acquired infections. Results indicated a significant reduction in bacterial load in treated patients compared to controls.
Properties
CAS No. |
61295-80-5 |
---|---|
Molecular Formula |
C24H36O2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
octyl 5-ethyl-6-methyl-4-phenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C24H36O2/c1-4-6-7-8-9-13-18-26-24(25)22-16-17-23(21(5-2)19(22)3)20-14-11-10-12-15-20/h10-12,14-15,17,19,21-22H,4-9,13,16,18H2,1-3H3 |
InChI Key |
WDMMUDLOXMIMCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1CC=C(C(C1C)CC)C2=CC=CC=C2 |
Origin of Product |
United States |
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